O,O-Diethyl dithiophosphate

Overview

Description

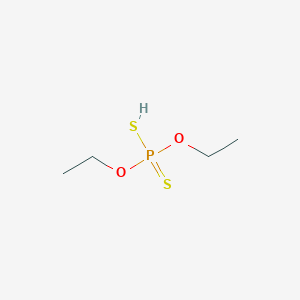

Chemical Structure and Properties O,O-Diethyl dithiophosphate (CAS RN 298-06-6) is an organophosphorus compound with the molecular formula C₄H₁₁O₂PS₂ and a molecular weight of 186.224 g/mol . It features two ethoxy (-OCH₂CH₃) groups and two sulfur atoms bonded to a central phosphorus atom. This structure confers unique reactivity, making it soluble in both water and organic solvents .

Synthesis and Applications The compound is synthesized via reactions involving phosphorus pentasulfide (P₂S₅) and ethanol, followed by chlorination to produce derivatives like O,O-diethyl chlorothiophosphate . It serves as a key intermediate in organic synthesis, particularly in forming phosphorylated thioamides and polysaccharides . Industrially, it is used in metalworking fluids as a corrosion inhibitor and in pesticides, where it arises as a degradation product of compounds like phorate .

Degradation and Environmental Impact Bacterial degradation of this compound in contaminated environments proceeds via acid phosphodiesterase activity, yielding ethanol, aldehydes, and orthophosphate . In pesticide-contaminated sites, it reacts with ethanol to form O,O,O-triethyl thiophosphate, highlighting its environmental persistence and transformation pathways .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of O,O-diethyl dithiophosphate primarily involves the reaction of phosphorus pentasulfide (P₂S₅) with absolute ethanol. This exothermic process proceeds via nucleophilic substitution, where ethanol acts as both a solvent and reactant. The generalized stoichiometric equation is:

2\text{S}5 + 4\text{C}2\text{H}5\text{OH} \rightarrow 2(\text{C}2\text{H}5\text{O})2\text{P(S)SH} + \text{H}2\text{S} \uparrow

Key intermediates include diethyl phosphorothioate and hydrogen sulfide gas, the latter neutralized using sodium hydroxide to form sodium hydrosulfide .

Optimization of Reaction Parameters

Temperature Control

The reaction is conducted under mild negative pressure (60–80°C) to facilitate H₂S gas removal while preventing ethanol volatilization. Elevated temperatures (>80°C) risk side reactions, such as the formation of triethyl thiophosphate, whereas temperatures below 60°C result in incomplete conversion .

Molar Ratios

Patent data reveal optimal molar ratios for maximizing yield:

| Component | Parts by Weight | Molar Ratio (P₂S₅:EtOH) |

|---|---|---|

| Phosphorus pentasulfide | 400–700 | 1 : 3.5–4.2 |

| Absolute ethanol | 300–600 |

Excess ethanol ensures complete consumption of P₂S₅, minimizing residual sulfide impurities .

Catalytic Post-Chlorination

Post-synthesis chlorination enhances purity by converting residual dithiophosphate into O,O-diethyl chlorothiophosphate. The process involves:

-

Initial Chlorination : Introducing chlorine gas (300–600 parts) at 30–60°C to form ethyl chloride crude products.

-

Catalyzed Refinement : Adding catalysts (1–10 parts) such as phosphorus trichloride (PCl₃) or triethyl phosphite (P(OEt)₃) at 90–110°C to eliminate sulfur byproducts .

Industrial-Scale Production Workflow

Batch Reactor Configuration

-

Step 1 : Charge P₂S₅ into a jacketed reactor preloaded with diethyl phosphorothioate solvent.

-

Step 2 : Gradually add ethanol via metered dosing pumps over 2–3 hours.

-

Step 3 : Maintain reaction at 65±5°C with continuous H₂S scrubbing using NaOH solution.

Crystallization and Distillation

Post-chlorination, the mixture is cooled to 10°C to crystallize sulfur, which is removed via centrifugation. The crude product undergoes thin-film distillation at 20–30 mmHg and 90–110°C, yielding ≥99% pure this compound .

Catalytic Systems and Efficiency

Comparative data from patent embodiments highlight catalyst performance:

| Catalyst | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Phosphorus trichloride | 90–110 | 99.52 | 92.4 |

| Triethyl phosphite | 90–110 | 99.48 | 91.8 |

| Sulfur oxychloride | 90–110 | 99.55 | 93.1 |

Phosphorus trichloride demonstrates superior catalytic activity due to its Lewis acidity, facilitating sulfur elimination .

Quality Control and Analytical Validation

Gas chromatography (GC) with flame photometric detection ensures product consistency. Representative data from patent examples:

| Example | Purity (%) | Moisture (%) | Sulfur Content (ppm) |

|---|---|---|---|

| 1 | 99.52 | 0.08 | <50 |

| 3 | 99.54 | 0.07 | <45 |

| 5 | 99.50 | 0.09 | <55 |

These metrics comply with industrial standards (e.g., Q/XN029-2011) .

Comparative Analysis with Traditional Methods

Conventional synthesis routes suffer from:

-

High Wastewater Load : Alkaline hydrolysis generates 3 tons of high-pH effluent per ton of product.

-

Lower Purity : Multiple washing steps introduce aqueous contaminants, capping purity at 95–97%.

In contrast, the catalytic chlorination-distillation approach achieves ≥99% purity with minimal solvent use .

Industrial Scalability and Economic Feasibility

-

Energy Efficiency : Thin-film distillation reduces heating time by 40% compared to batch distillation.

-

Catalyst Recovery : Phosphorus trichloride is 80% recoverable via fractional condensation, lowering raw material costs.

Scientific Research Applications

Coordination Chemistry

O,O-Diethyl dithiophosphate as a Ligand

DDTP is frequently utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. It has been shown to effectively complex with metals such as cadmium (Cd), lead (Pb), and mercury (Hg), which are critical in both analytical and environmental contexts. The structural properties of DDTP allow it to coordinate through its sulfur atoms, facilitating the formation of diverse metal-ligand complexes.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Coordination Type | Reference |

|---|---|---|

| Cadmium (Cd) | 4-coordinate complex | |

| Lead (Pb) | 6-coordinate complex | |

| Mercury (Hg) | 5-coordinate complex |

Analytical Chemistry

Determination of Metal Ions

DDTP plays a crucial role in analytical chemistry for the determination of trace metal ions in various samples. It has been used in methods for the extraction and quantification of metals from environmental samples, including water and soil. Notably, studies have demonstrated its effectiveness in detecting arsenic (As), lead (Pb), cadmium (Cd), and mercury (Hg) using techniques such as cloud point extraction.

Case Study: Extraction of Heavy Metals

In a study by Maltez et al. (2008), DDTP was employed to extract lead from contaminated water samples. The method involved the formation of a lead-DDTP complex, which was then analyzed using spectrophotometry. The results indicated high recovery rates, showcasing DDTP's utility in environmental monitoring.

Environmental Applications

Biodegradation Studies

Research has indicated that certain bacterial strains can degrade DDTP, leading to the formation of less toxic byproducts. A study published in Letters in Applied Microbiology demonstrated that bacteria isolated from metalworking fluids could break down sodium this compound, indicating potential bioremediation applications for contaminated sites.

Table 2: Bacterial Strains Capable of Degrading DDTP

| Bacterial Strain | Byproducts Produced | Reference |

|---|---|---|

| Aeromonas sp. | Ethanol, aldehyde | |

| Pseudomonas sp. | Orthophosphate | |

| Flavobacterium sp. | Ethanol |

Industrial Applications

Intermediate for Pesticides

DDTP is also used as an intermediate in the synthesis of agricultural insecticides. Its chemical structure allows it to participate in reactions that produce effective pest control agents, making it valuable in the agricultural sector.

Mechanism of Action

The mechanism of action of O,O-Diethyl dithiophosphate involves its interaction with various molecular targets. It acts as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares O,O-diethyl dithiophosphate with structurally related organophosphorus compounds:

Reactivity and Stability

- Alkyl Group Effects : Ethyl derivatives (e.g., this compound) exhibit greater thermal and hydrolytic stability compared to methyl analogs (e.g., O,O-dimethyl dithiophosphate) due to the electron-donating effect of larger alkyl groups .

- Substituent Influence : The presence of chlorine (e.g., in O,O-diethyl chlorothiophosphate) increases electrophilicity, facilitating nucleophilic substitution reactions, whereas sulfur atoms in dithiophosphates enhance metal-chelation capabilities .

- Degradation Pathways: Methyl derivatives degrade faster in environmental matrices, while ethyl counterparts persist longer, forming secondary metabolites like triethyl thiophosphate in ethanol-rich environments .

Environmental and Toxicological Profiles

- Bacterial Degradation : Ethyl dithiophosphates are metabolized by Aeromonas and Pseudomonas species via phosphodiesterases, whereas methyl derivatives may follow different pathways due to structural differences .

- Toxicity : Azinphos-ethyl, a derivative with a benzotriazinyl group, exhibits higher acute toxicity (LD₅₀ = 5–50 mg/kg in rats) compared to simpler dithiophosphates due to its aromatic component .

Biological Activity

O,O-Diethyl dithiophosphate (DEDTP) is a chemical compound primarily used as an intermediate in the synthesis of agricultural insecticides. Its biological activity is significant, particularly concerning its toxicity and potential effects on human health and the environment. This article explores the biological activity of DEDTP, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 298-06-6

- Molecular Formula : CHOP

- Appearance : Colorless to pale yellow liquid

- Solubility : Highly soluble in water

Acute Toxicity

DEDTP is classified as a hazardous substance with significant acute toxicity. Ingestion can lead to severe health effects, including:

- Gastrointestinal Damage : Ingestion of DEDTP can produce chemical burns in the mouth and gastrointestinal tract, potentially leading to fatal outcomes if large quantities are consumed (less than 40 grams may be lethal) .

- Respiratory Issues : Inhalation of vapors may cause respiratory distress and irritation .

- Eye Damage : Direct contact with eyes can cause severe chemical burns and long-lasting damage .

Chronic Toxicity

Chronic exposure to organophosphates, including DEDTP, has been linked to various health issues:

- Neurotoxicity : Long-term exposure may result in neurotoxic effects due to cholinesterase inhibition, although DEDTP does not exhibit the same degree of inhibition as classical organophosphates .

- Immunotoxicity : Some studies suggest that organophosphates may suppress immune function in certain animal models .

The biological activity of DEDTP is primarily attributed to its interaction with various biological systems:

- Cholinesterase Inhibition : While DEDTP does not directly inhibit cholinesterase like traditional organophosphates, it can react with other compounds to form cholinesterase inhibitors .

- Metal Chelation : DEDTP has been studied for its potential as a chelating agent for heavy metals, which may mitigate some toxic effects by facilitating their excretion from the body .

Environmental Impact

DEDTP is highly toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation. Studies indicate that it poses risks to ecosystems, particularly in agricultural runoff scenarios .

Prenatal Exposure and Biomarkers

A study involving pregnant women highlighted the presence of organophosphate metabolites in urine samples. The findings indicated that maternal exposure to organophosphates was positively associated with dietary intake of fruits and vegetables, suggesting that environmental factors play a significant role in exposure levels . The detection frequencies of metabolites such as diethyl phosphate (DEP) were notably low but raised concerns about fetal vulnerability to neurotoxicants during critical developmental periods.

Analytical Methods for Detection

Research has developed analytical methods for detecting DEDTP and its metabolites in biological samples. For instance, a method using liquid chromatography coupled with high-resolution mass spectrometry was employed to analyze urinary biomarkers from pregnant women . This highlights the importance of monitoring exposure levels in vulnerable populations.

Data Tables

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | < 40 g (oral ingestion) |

| Eye Irritation | Severe chemical burns |

| Environmental Toxicity | Highly toxic to aquatic life |

| Cholinesterase Activity | Minimal compared to classical OPs |

Chemical Reactions Analysis

Hydrolysis Reactions

O,O-DEDTP undergoes hydrolysis in aqueous environments, producing intermediates and byproducts depending on reaction conditions:

Key Findings:

-

Primary Pathway : Hydrolysis at 85°C in 1,2-dimethoxyethane with excess water yields phosphoric acid (H₃PO₄) via intermediates such as O,O-diethyl S-hydrogen dithiophosphate and thiophosphoric acid .

-

Kinetics :

-

Byproducts : Include O-ethyl O,O-dihydrogen phosphorothioate and ethyl dihydrogen phosphate .

Reaction Scheme:

Example Reaction with Diethyl Maleate:

-

Process : Reacted with phosphorus pentasulfide (P₂S₅) and methanol in solvents like dimethoxyethane or petroleum fractions (60–115°C) .

-

Key Conditions :

Parameter Value Temperature 65–70°C Solvent Petroleum fraction (d = 0.725–0.740) Catalysts Triethylamine -

Product : O,O-Dimethyl-S-(1,2-dicarbethoxyethyl)dithiophosphate, an insecticide intermediate .

Coordination Chemistry

O,O-DEDTP acts as a ligand, forming stable complexes with transition metals:

Zinc Complexation:

Ammonium Salt Formation:

-

Neutralization with ammonia yields ammonium diethyl dithiophosphate, a crystalline solid with hydrogen-bonded networks .

Oxidation and Decomposition

O,O-DEDTP exhibits sensitivity to oxidizing and reducing agents:

Oxidation Pathways:

-

Forms phosphorus oxides (e.g., P₄O₁₀) upon partial oxidation .

-

Releases hydrogen sulfide (H₂S) in acidic conditions, posing toxicity risks .

Stability Data:

| Condition | Observation | Source |

|---|---|---|

| Ambient temperature | Chemically stable | |

| Presence of H₂O | Hydrolyzes to H₂S |

Neutralization Reactions

O,O-DEDTP reacts with bases to form salts:

Example with Sodium Carbonate:

Q & A

Basic Questions

Q. What are the standard methods for synthesizing O,O-diethyl dithiophosphate in laboratory settings?

The compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions. This thiolation process produces dithiophosphoric acid intermediates, which are subsequently esterified. Alternative routes involve nucleophilic substitution using sodium salts of dithiophosphoric acid with ethyl halides. Purity is ensured through vacuum distillation (boiling point: 60°C at 1 mmHg) and monitored via refractive index (n20/D = 1.512) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ³¹P NMR confirm the ethyl group environment (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂O) and phosphorus coordination (δ ~90-100 ppm for dithiophosphate).

- IR spectroscopy : Strong absorption bands at 650–750 cm⁻¹ (P=S stretching) and 950–1050 cm⁻¹ (P-O-C linkage).

- Mass spectrometry : Molecular ion peak at m/z 186.22 (C₄H₁₁O₂PS₂) .

Q. What safety protocols are critical for handling this compound in the lab?

The compound is hazardous (Hazard Code R23/24/25: toxic via inhalation, skin contact, and ingestion; R34: causes burns). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 2–8°C. In case of exposure, follow NIOSH Method #5600 for organophosphorus pesticide analysis in biological samples .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray studies (e.g., ammonium salts) reveal bond lengths (P–S ≈ 2.05 Å, P–O ≈ 1.60 Å) and dihedral angles between ethyl groups. The SHELX suite (SHELXL/SHELXS) is preferred for refinement due to its robustness in handling twinned data and high-resolution structures. For example, the NH₄⁺ counterion in ammonium this compound forms hydrogen bonds with sulfur atoms, stabilizing the lattice .

Q. What advanced analytical methods quantify trace this compound in environmental matrices?

- GC-MS : Derivatize the compound with methylating agents (e.g., diazomethane) to enhance volatility. Monitor fragment ions at m/z 110 (PO₂S₂⁻) and 155 (C₄H₁₁O₂PS₂⁺).

- LC-MS/MS : Electrospray ionization in negative mode targets the deprotonated molecular ion ([M–H]⁻ = 185.22).

- ICP-MS : Quantifies phosphorus or sulfur content in complex mixtures .

Q. How does this compound function as a ligand in coordination chemistry?

The dithiophosphate group acts as a bidentate ligand, coordinating metals via sulfur atoms. For example, zinc complexes exhibit tetrahedral geometry (Zn–S ≈ 2.35 Å), while copper(II) forms distorted square-planar structures. These complexes are characterized by UV-Vis (charge-transfer transitions at 300–400 nm) and EPR spectroscopy .

Q. What computational approaches predict the reactivity of this compound in hydrolysis studies?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The InChIKey IRDLUHRVLVEUHA-UHFFFAOYSA-N facilitates database searches for analogous reactions. Solvent effects (e.g., water vs. ethanol) are simulated using polarizable continuum models (PCM), revealing nucleophilic attack at phosphorus as the rate-limiting step .

Q. How do environmental conditions influence the degradation pathways of this compound?

Hydrolysis in aqueous media produces diethyl phosphate and hydrogen sulfide. Photodegradation under UV light generates sulfoxides and sulfones, identified via GC-MS. Soil studies show microbial degradation to ethyl mercaptan, monitored by headspace SPME-GC .

Q. What strategies modify this compound to enhance its utility in pesticide intermediates?

Functionalization includes:

- Alkylation : React with alkyl halides to form S-alkyl derivatives (e.g., phorate).

- Oxidation : Treat with H₂O₂ to yield sulfoxides (e.g., oxydemeton-methyl).

- Metal coordination : Use as a precursor for transition-metal catalysts in cross-coupling reactions .

Q. How can conflicting spectroscopic data for this compound be reconciled?

Discrepancies in IR/NMR data often arise from solvent polarity or impurities. For example, moisture contamination broadens P–O–C IR peaks. Cross-validate with elemental analysis (expected C: 25.8%, H: 5.9%, S: 34.4%) and X-ray crystallography for unambiguous confirmation .

Properties

IUPAC Name |

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDLUHRVLVEUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt) | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027133 | |

| Record name | Diethyl dithiophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear almost colorless liquid; [MSDSonline] | |

| Record name | Phosphorodithioic acid, O,O-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

298-06-6, 52857-42-8 | |

| Record name | O,O-Diethyl dithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052857428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodithioic acid, O,O-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl dithiophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl hydrogen phosphorodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C5XR639P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.